REACTION_CXSMILES
|
[ClH:1].N[CH2:3]C(C)C(OC)=O.[NH2:10][C:11]([CH3:17])([CH3:16])[CH2:12][C:13]([OH:15])=[O:14]>>[ClH:1].[NH2:10][C:11]([CH3:17])([CH3:16])[CH2:12][C:13]([O:15][CH3:3])=[O:14] |f:0.1,3.4|
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCC(C(=O)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
Cl.NC(CC(=O)OC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |